molecular formula C18H18N2O3S3 B2789407 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 942007-99-0

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2789407
CAS No.: 942007-99-0
M. Wt: 406.53
InChI Key: ALCHPBNIZBHZLI-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6, linked via an acetamide bridge to a phenyl ring bearing an ethylthio (-S-CH₂CH₃) substituent at the para position.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-3-24-13-6-4-12(5-7-13)10-17(21)20-18-19-15-9-8-14(26(2,22)23)11-16(15)25-18/h4-9,11H,3,10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCHPBNIZBHZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the ethylthio group: This step involves the substitution of a hydrogen atom on the phenyl ring with an ethylthio group, often using ethylthiol and a suitable catalyst.

    Formation of the acetamide linkage: This is typically done by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Overview

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and biological research. Its unique structural features enable it to interact with specific molecular targets, which may lead to significant therapeutic applications.

Medicinal Chemistry

Pharmaceutical Potential : This compound is being investigated for its potential as a pharmaceutical agent. Research indicates that it may act as an inhibitor of specific enzymes or receptors, which is crucial in the treatment of various diseases. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting enzymes involved in inflammatory processes and neurodegenerative diseases .

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, related thiazole derivatives have been reported to have minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens, highlighting their potential as antimicrobial agents .

Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of ischemia/reperfusion injury. This suggests that they may help mitigate neuronal damage and could be beneficial in treating neurodegenerative diseases .

Biological Research

Mechanism of Action : The mechanism by which this compound exerts its effects involves interaction with biological molecules such as enzymes and receptors. This interaction can modulate various cellular pathways, potentially leading to therapeutic effects in several conditions .

Cellular Studies : In vitro studies have demonstrated that this compound can direct tumor cells toward apoptotic pathways, a critical aspect of anticancer activity. Investigations using cell lines such as A549 and C6 have confirmed its potential efficacy against cancer .

Materials Science

The compound's unique structural characteristics make it a candidate for developing new materials with specific electronic or optical properties. Its potential applications in materials science are still under exploration but could include uses in sensors or organic electronics due to its functional groups.

Industrial Applications

In industrial settings, this compound may serve as an intermediate in synthesizing other complex organic molecules. Its versatility in chemical reactions allows it to be utilized in the production of various derivatives with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • Compound 21 () : Features a trifluoromethyl (-CF₃) group at position 6 of benzothiazole. The -CF₃ group increases electronegativity and metabolic stability compared to methylsulfonyl (-SO₂CH₃), but reduces hydrogen-bond acceptor capacity .
  • Compound 22 (): Substituted with methoxy (-OCH₃) at position 4.
  • Compound 5q () : Shares the 6-methylsulfonyl benzothiazole core with the target compound but incorporates a hydroxyethyl-triazole group on the phenyl ring. The triazole enhances water solubility, whereas the ethylthio group in the target compound prioritizes lipophilicity .

Modifications on the Phenyl Ring

  • Compounds 47–50 () : Replace the ethylthio group with sulfonylpiperazine or thiazole moieties. These bulkier substituents may sterically hinder target engagement but improve selectivity against bacterial and fungal pathogens .
  • Compound 9c () : Contains a bromophenyl-thiazole group linked via triazole. The bromine atom increases molecular weight (MW: ~500 g/mol) and polar surface area, contrasting with the simpler ethylthio-phenyl group (MW: ~420 g/mol) .

Key Findings :

  • Electron-Withdrawing Groups : Methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) on benzothiazole enhance binding to kinases by stabilizing charge interactions .
  • Lipophilicity vs. Solubility : Ethylthio (-SCH₂CH₃) improves logP (~3.5) compared to methoxy (-OCH₃, logP ~2.8) but may reduce aqueous solubility .
  • Antimicrobial Activity : Sulfonylpiperazine derivatives (e.g., Compound 47) show gram-positive specificity, whereas triazole-acetamides (e.g., 5q) exhibit broader activity due to dual hydrogen-bonding and hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 21 Compound 5q
Molecular Weight (g/mol) ~420 425 381
logP (Predicted) 3.5 3.8 2.9
Hydrogen Bond Acceptors 6 5 8
Melting Point (°C) Not reported Not reported 248–249

Insights :

  • The target compound’s ethylthio group increases logP, favoring blood-brain barrier penetration, relevant for neurodegenerative targets (e.g., Alzheimer’s disease) .
  • Higher hydrogen-bond acceptors in 5q improve solubility but may limit CNS bioavailability .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse sources.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Ethylthio Group : The ethylthio group is introduced via substitution on the phenyl ring, often using ethylthiol in the presence of a catalyst.
  • Formation of the Acetamide Linkage : The thiazole derivative is reacted with an acyl chloride or anhydride in the presence of a base to form the acetamide.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to modulate various cellular pathways, potentially leading to therapeutic effects in several conditions.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Compounds similar to this have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown minimal inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
  • Inhibition of Enzymes : It has potential as an inhibitor for certain enzymes involved in inflammatory processes. For example, studies on benzothiazole derivatives have indicated their effectiveness as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are linked to pain modulation .
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties in models of ischemia/reperfusion injury, suggesting that they may help mitigate neuronal damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including those structurally similar to our compound. The results indicated that compounds with methylsulfonyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.25 μg/mL to 32 μg/mL .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, compounds derived from benzothiazole were tested for their ability to scavenge reactive oxygen species (ROS). The findings revealed that certain derivatives significantly reduced oxidative stress markers in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 50 μg/mL
Enzyme InhibitionDual inhibition of sEH and FAAH
NeuroprotectiveReduced oxidative stress in neurons

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide?

The synthesis typically involves multi-step reactions, including thiazole ring formation, sulfonylation, and acetamide coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance solubility and reaction kinetics .
  • Catalysts : Triethylamine or Pd-based catalysts improve coupling efficiency in acetamide formation .
  • Temperature control : Reactions often require precise temperature ranges (e.g., 60–80°C for thiazole ring closure) to avoid side products .
  • Protective groups : Use of tert-butoxycarbonyl (Boc) groups for amine protection during intermediate steps .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., ethylthio and methylsulfonyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~436.54 g/mol) .
  • X-ray crystallography : For resolving stereochemical ambiguities in the benzothiazole-acetamide core .

Q. What preliminary assays are recommended to screen its biological activity?

  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC50_{50} values in µM range for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential molecular targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Substituent variation : Systematically replace ethylthio with methylthio or phenylthio groups to assess hydrophobicity effects .
  • Sulfonyl group optimization : Introduce fluorinated or nitro groups to the methylsulfonyl moiety to enhance target binding .
  • Scaffold hybridization : Merge the benzothiazole core with triazole or pyridazine derivatives for multi-target activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors .

Q. How should researchers resolve contradictory bioactivity data across different assays?

  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to rule out false positives .
  • Off-target profiling : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
  • Solubility adjustments : Optimize DMSO concentration or use solubilizing agents (e.g., cyclodextrins) to ensure compound stability .

Q. What strategies are effective for identifying this compound’s mechanism of action in cancer cells?

  • Transcriptomic analysis : RNA sequencing to detect differentially expressed genes post-treatment .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
  • Target deconvolution : siRNA knockdown of suspected targets (e.g., EGFR or PI3K) to validate functional relevance .

Methodological Considerations

Q. How can researchers address low yields in the final coupling step of synthesis?

  • Activating agents : Employ HATU or EDCI for efficient amide bond formation .
  • Purification techniques : Use preparative HPLC with a C18 column to isolate the pure product .
  • Reaction monitoring : Real-time TLC or LC-MS to detect intermediates and adjust conditions .

Q. What analytical approaches are recommended for detecting metabolic byproducts in vitro?

  • LC-HRMS : Liquid chromatography-high-resolution MS to identify phase I/II metabolites .
  • Microsomal incubation : Use liver microsomes (human or rodent) to simulate hepatic metabolism .

Q. How can researchers design a robust pharmacokinetic study for this compound?

  • ADME profiling : Assess permeability (Caco-2 assays), plasma protein binding, and metabolic stability (microsomal t1/2_{1/2}) .
  • In vivo dosing : Administer via intravenous/oral routes in rodent models and collect plasma samples for LC-MS/MS analysis .

Contradictory Data Analysis

Q. How to interpret conflicting cytotoxicity results between 2D and 3D cell culture models?

  • 3D spheroid vs. 2D monolayer : The compound may penetrate poorly in 3D models due to stromal barriers. Test hypoxia-mimicking conditions or add penetration enhancers (e.g., quercetin) .
  • Microenvironment factors : Include extracellular matrix components (e.g., collagen) in assays to mimic in vivo conditions .

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